molecular formula C13H16Cl2N2O4 B2441522 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047682-55-2

4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2441522
CAS No.: 1047682-55-2
M. Wt: 335.18
InChI Key: KRHXEIPDRIBUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a chemical compound for research use. It has the CAS Registry Number 1047682-55-2 and a molecular formula of C13H16Cl2N2O4 . Its molecular weight is 335.18 g/mol . This compound is offered with a purity of 90% or higher . Researchers can find this product under the identifiers AKOS005143253 and F2721-0743 . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c14-8-4-9(15)6-10(5-8)17-12(19)7-11(13(20)21)16-2-1-3-18/h4-6,11,16,18H,1-3,7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHXEIPDRIBUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Stepwise Amidation of 4-Oxobutanoic Acid

Step 1: Synthesis of 4-Chloro-4-oxobutanoic Acid
Succinic anhydride is treated with thionyl chloride to form 4-chloro-4-oxobutanoic acid chloride. This intermediate is highly reactive, facilitating subsequent amidation.

Step 2: Coupling with 3,5-Dichloroaniline
4-Chloro-4-oxobutanoic acid chloride reacts with 3,5-dichloroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize diacylamide formation.

Step 3: Protection of 3-Hydroxypropylamine
3-Hydroxypropylamine is protected with TBS chloride in dimethylformamide (DMF), yielding tert-butyldimethylsilyl-protected 3-hydroxypropylamine.

Step 4: Second Amidation
The mono-amide intermediate reacts with protected 3-hydroxypropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Step 5: Deprotection
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final product.

Table 1: Reaction Conditions and Yields for Route 1

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 SOCl₂, reflux, 2h 92 95
2 DCM, TEA, 0°C, 1h 85 90
4 EDC/HOBt, DMF, rt, 4h 78 88
5 TBAF, THF, rt, 30min 95 98

Route 2: Tandem Coupling Using Mixed Anhydrides

Step 1: Formation of Mixed Anhydride
4-Oxobutanoic acid is converted to a mixed anhydride with isobutyl chloroformate in THF at -15°C.

Step 2: Sequential Aminolysis
The anhydride reacts first with 3,5-dichloroaniline, followed by in-situ addition of TBS-protected 3-hydroxypropylamine. This one-pot method reduces purification steps but risks regiochemical ambiguity.

Table 2: Comparative Efficiency of Route 2

Parameter Value
Total Yield 68%
Diastereomeric Ratio 88:12
Reaction Time 6h

Analytical Characterization

3.1. Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.2 (d, J = 8.4 Hz, 1H, NH), 7.6 (s, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 3.6 (t, J = 6.0 Hz, 2H, CH₂OH), 3.4 (m, 2H, NHCH₂), 2.8–2.6 (m, 4H, CH₂CO).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

3.2. Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed 98.5% purity, with a single impurity (<1.5%) identified as the mono-TBS-deprotected byproduct.

Challenges and Optimization

4.1. Regioselectivity in Amidation
Competing reactions at the β-keto position necessitate low temperatures (-10°C) and slow reagent addition to favor α-amidation.

4.2. Hydroxyl Group Stability
The 3-hydroxypropylamine’s hydroxyl group is prone to oxidation; thus, inert atmosphere (N₂) and antioxidant additives (e.g., BHT) are critical.

4.3. Solvent Selection Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., DCM/THF) balance reactivity and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications of the oxobutanoic acid structure could enhance cytotoxicity against human breast and prostate cancer cells, suggesting a promising avenue for drug development in cancer therapy .

Neurological Effects
The compound has also been investigated for its effects on neurological pathways. It is believed to interact with neurotransmitter systems, particularly through modulation of GABAergic and glutamatergic transmission. This modulation can potentially lead to therapeutic effects in neurodegenerative diseases and mood disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. For example, the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride has been explored to produce various derivatives with improved biological activity .

Table 1: Synthesis Pathway Overview

StepReactantsConditionsProduct
14-amino-3-hydroxybenzoic acid + 3,5-dichlorobenzoyl chlorideTetrahydrofuran, PyridineIntermediate compound
2Intermediate + p-toluenesulfonic acid mono hydrateRefluxTafamidis (related compound)
3Tafamidis + trimethylsilyldiazomethaneMethanol-Benzenes mixtureMethyl ester derivative

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound in clinical settings:

Case Study 1: Cardiomyopathy Treatment
Tafamidis, a related compound approved for treating transthyretin amyloidosis, demonstrates the therapeutic potential of similar structures. Clinical trials have shown that it significantly reduces cardiovascular mortality and related hospitalizations . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Properties
Research into the antimicrobial activity of derivatives has revealed promising results against various pathogens. Compounds exhibiting similar structural characteristics have shown effectiveness in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxopentanoic acid

Uniqueness

4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, a compound with potential pharmacological applications, has garnered interest in the scientific community due to its biological activity. This article reviews its synthesis, biological effects, and pharmacological significance based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxypropyl amino moiety. The synthesis typically involves a multi-step process that includes the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to assess the antimicrobial activity of synthesized derivatives, revealing that certain compounds possess high activity against Staphylococcus aureus and Bacillus subtilis while displaying moderate activity against other strains like Escherichia coli and Salmonella typhi .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that similar oxobutanoic acids can induce apoptosis in cancer cell lines by triggering mitochondrial pathways. The presence of the dichlorophenyl group is hypothesized to enhance this effect by increasing lipophilicity and facilitating cellular uptake .

Enzyme Inhibition

Inhibition studies have shown that this compound can act as an inhibitor of key enzymes such as acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The binding interactions with bovine serum albumin (BSA) further confirm its pharmacological relevance .

Case Studies

Study Findings
Study on Antimicrobial Activity Showed high efficacy against S. aureus and moderate against E. coli.
Anticancer Research Induced apoptosis in cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Study Demonstrated strong inhibition of acetylcholinesterase, suggesting potential in neurodegenerative diseases.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is crucial for its therapeutic application. Preliminary studies suggest favorable ADMET characteristics, indicating good bioavailability and low toxicity levels at therapeutic doses. However, further comprehensive studies are needed to fully elucidate these properties .

Q & A

Q. What synthetic strategies are recommended for preparing 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid?

Methodological Answer: A stepwise synthesis is typically employed:

Amide Coupling : React 3,5-dichloroaniline with a succinic acid derivative (e.g., succinic anhydride) to form the 4-oxobutanoic acid backbone.

Secondary Amine Introduction : Use nucleophilic substitution or reductive amination to attach the 3-hydroxypropylamine group to the α-position of the oxobutanoic acid.

Protection/Deprotection : Protect reactive groups (e.g., carboxylic acid) during synthesis to avoid side reactions.

Purification : Employ column chromatography or recrystallization for isolation.
Key Considerations : Optimize pH and temperature to enhance reaction efficiency and minimize hydrolysis of the hydroxypropyl group .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer : Use a combination of analytical techniques:

Technique Purpose Parameters
NMR (¹H, ¹³C)Confirm substituent positions and stereochemistryDMSO-d₆ as solvent; compare peaks to predicted shifts .
HPLC Assess purity (>95%)C18 column, gradient elution (water:acetonitrile with 0.1% TFA) .
Mass Spectrometry Verify molecular weight (MW: ~385.2 g/mol)ESI+ mode; look for [M+H]⁺ at m/z 386 .
FT-IR Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹)KBr pellet method .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

Methodological Answer :

  • Enzymatic Assays : Test inhibition of kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorogenic substrates.
  • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
  • Antioxidant Activity : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) due to the dichlorophenyl group’s potential redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer :

Reproduce Experimental Conditions : Standardize cell lines, serum concentrations, and assay protocols.

Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity if enzymatic data is inconsistent).

Metabolite Analysis : Check for degradation products via LC-MS, as the hydroxypropyl group may hydrolyze under certain conditions .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2) or receptors. Focus on the dichlorophenyl group’s hydrophobic binding and the carboxylic acid’s polar interactions.
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding kinetics.
  • QSAR Models : Corporate substituent electronic effects (e.g., Hammett constants) to predict activity trends .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Modify Substituents :

    Position Variations Hypothesized Impact
    DichlorophenylReplace Cl with F or methyl groupsAlter steric/electronic interactions .
    HydroxypropylSubstitute with methoxypropyl or ethylenediamineAdjust solubility and hydrogen-bonding capacity .
  • Parallel Synthesis : Use automated platforms (e.g., Chemspeed) to generate libraries for high-throughput screening .

Data Contradiction Analysis

Example : If cytotoxicity varies between studies, consider:

  • Cell Line Variability : Test in isogenic cell pairs (e.g., wild-type vs. p53-null).
  • Redox State : Measure intracellular glutathione levels, as the dichlorophenyl group may induce oxidative stress .

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